

Application Note: Analysis of Allyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Allyl phenylacetate*

Cat. No.: *B158485*

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **Allyl Phenylacetate** (CAS No. 1797-74-6) using Gas Chromatography-Mass Spectrometry (GC-MS). **Allyl phenylacetate** is a synthetic fragrance and flavoring agent with a characteristic fruity, honey-like aroma, utilized in various consumer products. The protocol outlined below provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable identification and quantification for quality control, research, and safety assessment purposes.

Introduction

Allyl phenylacetate (C₁₁H₁₂O₂) is an ester of phenylacetic acid and allyl alcohol.[1] Its distinct scent profile makes it a common ingredient in perfumes, cosmetics, and food products. Accurate and sensitive analytical methods are crucial for its identification and quantification to ensure product consistency, meet regulatory requirements, and conduct toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds like **allyl phenylacetate**, offering excellent separation and definitive identification.[2] This document provides a detailed protocol for its analysis by GC-MS with electron ionization (EI).

Experimental Protocols

Sample Preparation

A simple dilution protocol is typically sufficient for the analysis of **allyl phenylacetate** in liquid samples such as fragrance oils or hydroalcoholic solutions.

Materials:

- **Allyl Phenylacetate** standard ($\geq 98\%$ purity)
- Methanol or Acetone (GC grade)
- Volumetric flasks
- Micropipettes
- 2 mL autosampler vials with caps

Protocol:

- **Standard Stock Solution** (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **allyl phenylacetate** and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions**: Prepare a series of working standard solutions for calibration by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 0.1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.^[3]
- **Sample Preparation**: Dilute the sample containing **allyl phenylacetate** with methanol to bring the expected concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.
- Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **allyl phenylacetate**. These may be adapted based on the specific instrumentation available.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |
|---------------------|---|
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 280 °C |

| Final Temperature | 280 °C, hold for 5 min |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |
|------------------------|---------------------------------|
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |

| Solvent Delay | 3 min |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **Allyl Phenylacetate**.

| Parameter | Value |
|---|---|
| Retention Time (RT) | Approximately 12.5 min (Varies with system) |
| Kovats Retention Index (non-polar column) | 1422 |
| Quantification Ion (m/z) | 91 |
| Qualifier Ions (m/z) | 176, 41, 65 |
| Linearity Range | 0.1 - 10 µg/mL ($R^2 > 0.995$)[3] |
| Limit of Quantification (LOQ) | 2 µg/g[3] |

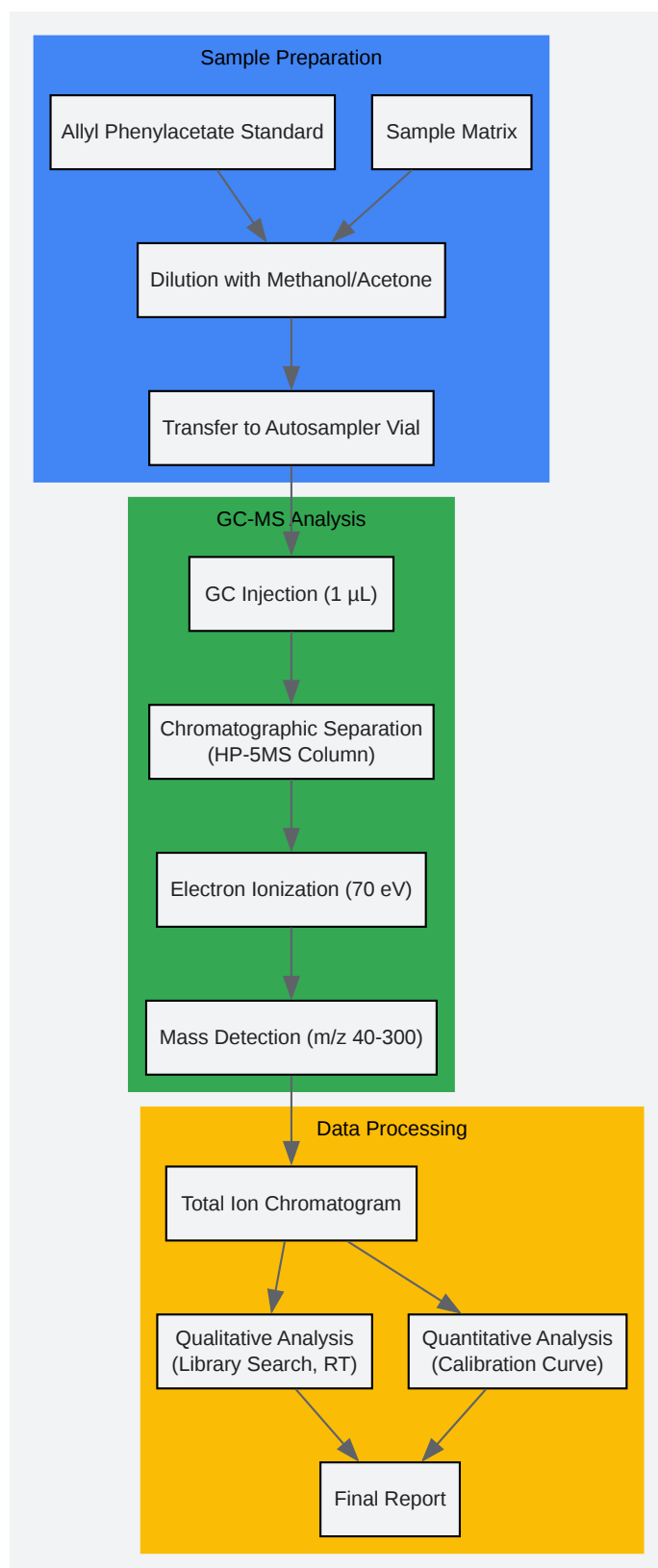
Mass Spectral Data (Electron Ionization)

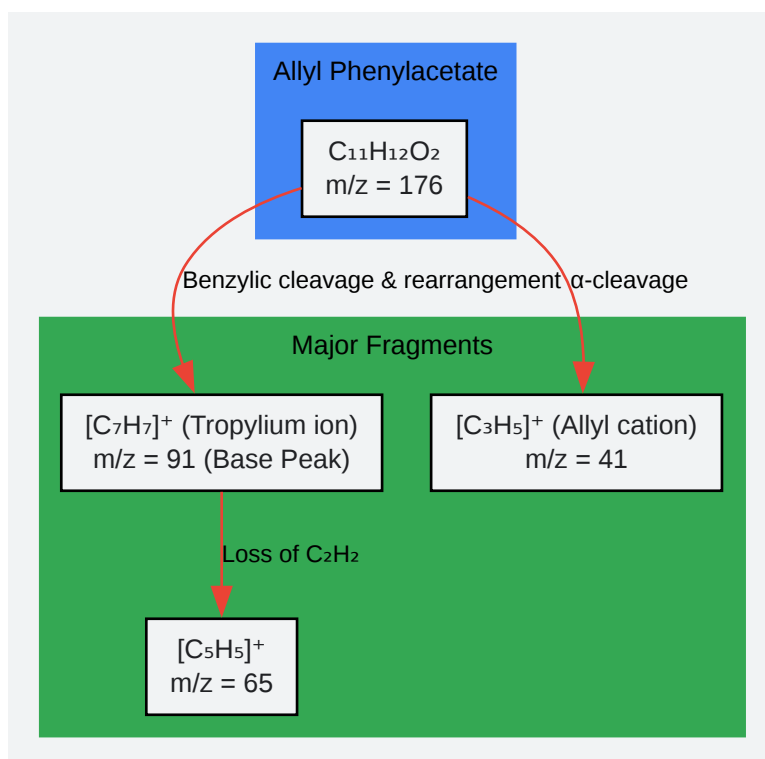
The electron ionization mass spectrum of **Allyl Phenylacetate** is characterized by a base peak at m/z 91, corresponding to the tropylium cation. The molecular ion peak at m/z 176 is also observed.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|-------------------|
| 176 | 17.2 | $[M]^+$ |
| 92 | 12.8 | $[C_7H_8]^+$ |
| 91 | 100 | $[C_7H_7]^+$ |
| 65 | 11.7 | $[C_5H_5]^+$ |
| 41 | 23.3 | $[C_3H_5]^+$ |

Data sourced from PubChem CID 15717.[2]

Visualizations





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References

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- To cite this document: BenchChem. [Application Note: Analysis of Allyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158485#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-allyl-phenylacetate]

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